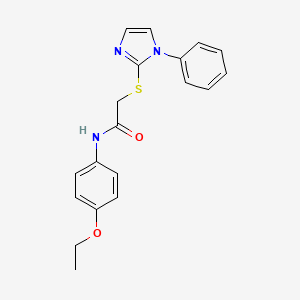
N-(4-ethoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide, also known as EPI or EPI-001, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. EPI has been shown to be a potent inhibitor of the androgen receptor (AR) and has been studied for its potential use in the treatment of prostate cancer.
Mécanisme D'action
N-(4-ethoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide works by binding to the ligand-binding domain of AR and preventing the receptor from binding to androgens. This prevents the activation of AR and the downstream signaling pathways that are involved in prostate cancer growth and progression.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide has been shown to be a potent inhibitor of AR and has been studied for its potential use in the treatment of prostate cancer. In preclinical studies, N-(4-ethoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide has been shown to inhibit the growth of prostate cancer cells and to enhance the effectiveness of other anticancer therapies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-ethoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide is its potency as an inhibitor of AR. This makes it a useful tool for studying the role of AR in prostate cancer growth and progression. However, one limitation of N-(4-ethoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide is its specificity for AR. This means that it may not be effective in the treatment of other types of cancer or in other diseases that are not related to AR signaling.
Orientations Futures
Future research on N-(4-ethoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide will likely focus on its potential use in the treatment of CRPC. This may involve the development of more potent and selective inhibitors of AR, as well as the identification of biomarkers that can be used to predict response to treatment. Additionally, N-(4-ethoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide may be studied for its potential use in combination with other anticancer therapies, such as chemotherapy or immunotherapy.
Méthodes De Synthèse
The synthesis of N-(4-ethoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide involves a multi-step process that starts with the reaction of 4-ethoxyaniline and 2-bromoethanol to form 4-ethoxyphenyl-2-hydroxyethylamine. This compound is then reacted with thioacetic acid to form the thioester, which is subsequently reacted with 1-phenyl-1H-imidazole-2-thiol to form N-(4-ethoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide.
Applications De Recherche Scientifique
N-(4-ethoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide has been extensively studied for its potential use in the treatment of prostate cancer. Prostate cancer is the most commonly diagnosed cancer in men and is often treated with androgen deprivation therapy (ADT). However, ADT is often associated with significant side effects and can lead to the development of castration-resistant prostate cancer (CRPC). N-(4-ethoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide has been shown to be a potent inhibitor of AR and has been studied for its potential use in the treatment of CRPC.
Propriétés
IUPAC Name |
N-(4-ethoxyphenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-2-24-17-10-8-15(9-11-17)21-18(23)14-25-19-20-12-13-22(19)16-6-4-3-5-7-16/h3-13H,2,14H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXRJOQAUICGRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



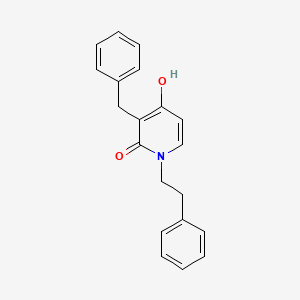
![(E)-2-Cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-N-(5-methyl-1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2386664.png)
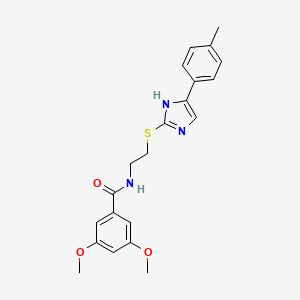
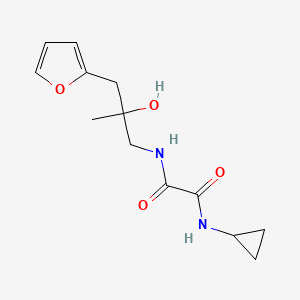
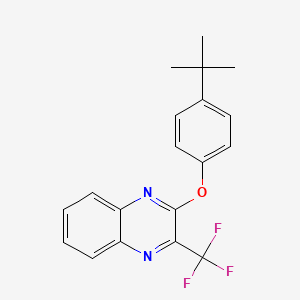

![6-ethyl-N-(4-methoxyphenyl)-2-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2386670.png)

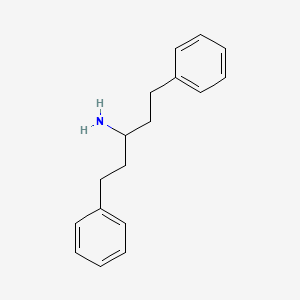
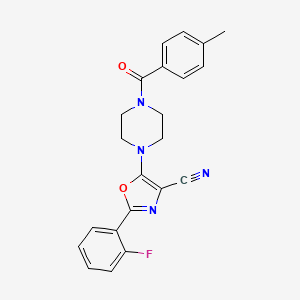
![3-[Benzyl(2-thienylmethyl)amino]-1,1,1-trifluoro-2-propanol](/img/structure/B2386680.png)
